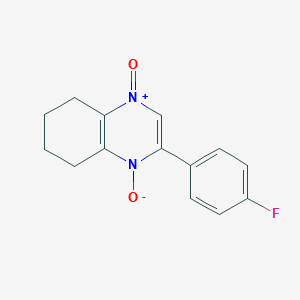
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) is a complex organic compound that belongs to the class of quinoxalines This compound is characterized by the presence of a fluorophenyl group and a tetrahydroquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with a suitable diketone to form the quinoxaline core. This is followed by reduction and subsequent functionalization to introduce the tetrahydro and bis(olate) groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the tetrahydroquinoxaline core, leading to the formation of dihydro or fully reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, each with distinct functional groups that can be further utilized in different applications.
Scientific Research Applications
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the tetrahydroquinoxaline core contributes to its overall stability and reactivity. These interactions can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate)
- 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate)
- 2-(4-Methylphenyl)-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate)
Uniqueness
The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) imparts unique electronic and steric properties, making it distinct from its analogs. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13FN2O2 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C14H13FN2O2/c15-11-7-5-10(6-8-11)14-9-16(18)12-3-1-2-4-13(12)17(14)19/h5-9H,1-4H2 |
InChI Key |
YXXGCZMGAJGEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC=C(C=C3)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















